2,5-dimethyl-N-(2-(trifluoromethyl)phenyl)furan-3-carboxamide
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Overview
Description
The compound “2,5-dimethyl-N-(2-(trifluoromethyl)phenyl)furan-3-carboxamide” is a complex organic molecule. It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Scientific Research Applications
Cyclopalladation in Chemistry
- A study investigated the cyclopalladation of related furan-carboselenoamides, forming a chelate with selenium and carbon as donor atoms. This research highlights the potential of furan derivatives in complex chemical reactions and their applications in chemistry (Nonoyama & Nonoyama, 1989).
Antiviral Research
- Furan-carboxamide derivatives, including those with a 2,5-dimethyl substitution, were studied for their inhibitory effects on influenza A H5N1 virus. This research indicates the potential use of these compounds in antiviral therapies (Yongshi et al., 2017).
Antiprotozoal Agents
- A study on the synthesis of imidazo[1,2-a]pyridines, incorporating a furan moiety, showed strong DNA affinities and in vitro efficacy against protozoal infections. This research suggests the potential of furan derivatives in developing antiprotozoal drugs (Ismail et al., 2004).
Material Science Applications
- Research on furanic-aliphatic polyamides, derived from furan dicarboxylic acid, explored their use as sustainable alternatives to polyphthalamides. This indicates the role of furan derivatives in the development of high-performance, environmentally friendly materials (Jiang et al., 2015).
Antimicrobial Activity
- A series of furan-3-carboxamides were synthesized and tested for antimicrobial activity. This study suggests the potential of furan derivatives in creating new antimicrobial agents (Zanatta et al., 2007).
Inhibitors of Gene Expression
- N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a structurally related compound, was studied for its inhibitory effect on NF-kappaB and AP-1 gene expression. This research provides insights into the potential of furan derivatives in regulating gene expression (Palanki et al., 2000).
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds, including those with similar structures, often bind with high affinity to multiple receptors .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-8-7-10(9(2)20-8)13(19)18-12-6-4-3-5-11(12)14(15,16)17/h3-7H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYFDMZYWZRAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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